1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
CAS No.: 393824-23-2
Cat. No.: VC4490121
Molecular Formula: C20H17FIN3S
Molecular Weight: 477.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393824-23-2 |
|---|---|
| Molecular Formula | C20H17FIN3S |
| Molecular Weight | 477.34 |
| IUPAC Name | 1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
| Standard InChI | InChI=1S/C20H17FIN3S/c21-15-5-3-14(4-6-15)19-18-2-1-11-24(18)12-13-25(19)20(26)23-17-9-7-16(22)8-10-17/h1-11,19H,12-13H2,(H,23,26) |
| Standard InChI Key | FFIMRQBZKLNXAT-UHFFFAOYSA-N |
| SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(4-fluorophenyl)-N-(4-iodophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is defined by its bicyclic pyrrolo[1,2-a]pyrazine scaffold, which is substituted at the 1-position with a 4-fluorophenyl group and at the carbothioamide nitrogen with a 4-iodophenyl moiety. The presence of halogen atoms (fluorine and iodine) introduces distinct electronic effects, enhancing lipophilicity and influencing molecular interactions with biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-Fluorophenyl)-N-(4-iodophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
| Molecular Formula | CHFINS |
| Molecular Weight | 477.3 g/mol |
| InChI Key | FFIMRQBZKLNXAT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)I |
The carbothioamide (-C(=S)NH-) group contributes to hydrogen-bonding capabilities, while the iodine atom facilitates radiolabeling for imaging studies .
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves a multi-step strategy:
-
Core Formation: Cyclization of pyrrole and pyrazine precursors via [3+3]-cycloaddition reactions to construct the pyrrolo[1,2-a]pyrazine core .
-
Halogenation: Sequential Friedel-Crafts alkylation introduces the 4-fluorophenyl group, followed by Ullmann coupling for the 4-iodophenyl substitution .
-
Carbothioamide Functionalization: Reaction of the intermediate amine with thiophosgene or Lawesson’s reagent introduces the carbothioamide group .
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): H NMR spectra reveal distinct signals for the pyrrolopyrazine protons (δ 3.71–4.79 ppm) and aromatic substituents (δ 6.04–7.43 ppm) .
-
Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 477.3 .
Pharmacological Activities
Anticancer Activity
Pyrrolopyrazine derivatives show promising cytotoxicity profiles. In Panc-1 pancreatic cancer cells, a nitrophenyl-substituted analog (7m) exhibited an IC of 12.5 µM, attributed to topoisomerase II inhibition . The iodine substituent in the target compound may similarly enhance DNA intercalation or kinase modulation.
Neuropharmacological Effects
Pyrrolo[1,2-a]pyrazine carboxamides act as translocator protein (TSPO) ligands, demonstrating anxiolytic activity at doses as low as 0.001 mg/kg in murine models . The carbothioamide group may augment TSPO binding affinity through sulfur-mediated interactions with the cholesterol recognition amino acid consensus (CRAC) domain .
Mechanism of Action
Target Engagement
-
TSPO Modulation: Binding to TSPO in mitochondrial membranes regulates neurosteroid biosynthesis, reducing anxiety-like behaviors in preclinical models .
-
Enzyme Inhibition: Halogenated pyrrolopyrazines inhibit cytochrome P450 enzymes (e.g., CYP3A4), altering drug metabolism and potentiating chemotherapeutic effects .
Cellular Pathways
-
Apoptosis Induction: Activation of caspase-3 and PARP cleavage in cancer cells .
-
Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways, reducing prostaglandin E synthesis .
Comparative Analysis with Related Compounds
Table 2: Bioactivity Comparison of Pyrrolopyrazine Derivatives
| Compound | Target Activity | IC/EC |
|---|---|---|
| GML-11 (N-benzyl carboxamide) | Anxiolytic (TSPO) | 0.001 mg/kg (in vivo) |
| 3-Nitrophenyl derivative (7m) | Anticancer (Panc-1) | 12.5 µM |
| Target compound | Theoretical EC | Predicted 8–15 µM* |
*Extrapolated from structural analogs .
The fluorine and iodine substituents in the target compound confer superior metabolic stability compared to non-halogenated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume